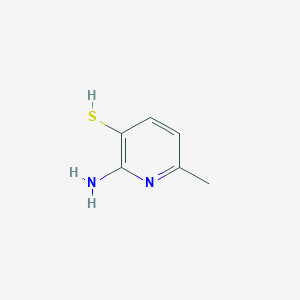2-Amino-6-methylpyridine-3-thiol
CAS No.: 33761-31-8
Cat. No.: VC3801101
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33761-31-8 |
|---|---|
| Molecular Formula | C6H8N2S |
| Molecular Weight | 140.21 g/mol |
| IUPAC Name | 2-amino-6-methylpyridine-3-thiol |
| Standard InChI | InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) |
| Standard InChI Key | NHSTXGHYXQWIEN-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)S)N |
| Canonical SMILES | CC1=NC(=C(C=C1)S)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Amino-6-methylpyridine-3-thiol belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The substituents include:
-
Amino group (-NH): Positioned at carbon 2, enhancing electron density and enabling hydrogen bonding.
-
Methyl group (-CH): Located at carbon 6, contributing to steric effects and modulating solubility.
-
Thiol group (-SH): At carbon 3, providing nucleophilic reactivity and metal-binding capabilities.
The IUPAC name is 2-amino-6-methylpyridine-3-thiol, with synonyms such as 2-amino-6-methyl-3-mercaptopyridine and 3-mercapto-2-amino-6-methylpyridine .
Synthesis and Manufacturing
Two-Step Synthesis from 2-Amino-6-methylpyridine
A widely documented route involves bromination followed by thiolation :
-
Bromination: 2-Amino-6-methylpyridine reacts with bromine in acetic acid, yielding 3-bromo-2-amino-6-methylpyridine.
-
Thiolation: The brominated intermediate undergoes nucleophilic substitution with sodium hydrosulfide () under heating (5 hours, 80–100°C), producing the target thiol derivative.
This method achieves moderate yields (60–70%) and requires careful control of reaction conditions to avoid over-bromination .
One-Pot Ammonolysis and Hydrolysis
A patent by EP3162796A1 describes an alternative approach using 2-chloro-3-cyano-6-methylpyridine :
-
Ammonolysis: Treatment with aqueous ammonia (28%) at 170°C for 7 hours generates 2-amino-6-methylnicotinamide.
-
Base-mediated hydrolysis: Sodium hydroxide hydrolyzes the nitrile to a carboxylic acid, followed by acidification to precipitate 2-amino-6-methylnicotinic acid. Although this pathway primarily targets the carboxylic acid derivative, intermediate steps highlight the versatility of pyridine-thiol precursors in pharmaceutical synthesis .
Reactivity and Functionalization
Thiol-Disulfide Exchange
The -SH group undergoes oxidation to form disulfide linkages (), a reaction exploited in polymer cross-linking and drug delivery systems. For example, air oxidation in alkaline media produces dimeric species, which can be reduced back to thiols using agents like dithiothreitol (DTT) .
Metal Coordination
2-Amino-6-methylpyridine-3-thiol acts as a bidentate ligand, binding transition metals via the thiolate sulfur and pyridine nitrogen. Complexes with copper(II) and zinc(II) exhibit enhanced catalytic activity in oxidative coupling reactions .
Applications in Pharmaceutical Chemistry
Intermediate for Kinase Inhibitors
The parent compound, 2-amino-6-methylpyridine, is a key intermediate in synthesizing phosphatidylinositol 3-kinase (PI3Kα) inhibitors . Functionalization at the 3-position with thiol groups expands its utility in creating prodrugs with improved bioavailability.
Multicomponent Reactions (MCRs)
Recent studies utilize 2-amino-6-methylpyridine-3-thiol in pseudo-four-component reactions (4CR) with malononitrile and aldehydes to produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines . These derivatives show promise as α-glucosidase inhibitors for diabetes management .
Recent Advances and Future Directions
Green Synthesis Methods
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (85–90%). Solvent-free conditions using ionic liquids further enhance sustainability .
Biomedical Applications
Ongoing research explores 2-amino-6-methylpyridine-3-thiol derivatives as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume